2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 697739-22-3
Cat. No.: VC0554245
Molecular Formula: C12H17BClNO2
Molecular Weight: 253.533
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 697739-22-3 |
---|---|
Molecular Formula | C12H17BClNO2 |
Molecular Weight | 253.533 |
IUPAC Name | 2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Standard InChI | InChI=1S/C12H17BClNO2/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Standard InChI Key | CDNAAWYZHQPEAX-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C |
Introduction
Structural Characteristics
Chemical Identity and Structure
2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine features a pyridine core with three key substituents: a chlorine atom at the 2-position, a methyl group at the 6-position, and a pinacol boronic ester group at the 4-position. The compound is characterized by specific identifiers that enable precise tracking in chemical databases and research literature. The CAS Registry Number (CAS RN) for this compound is 697739-22-3, while its MDL number is MFCD08063106 . These unique identifiers are essential for unambiguous reference to this specific chemical entity in scientific literature and databases.
Molecular Specifications
The molecular formula of 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is C12H17BClNO2, corresponding to a molecular weight of 253.53 g/mol . The SMILES notation (Simplified Molecular Input Line Entry System) for this compound is B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C . This notation provides a standardized way to represent the molecular structure in a line notation format, facilitating computational analysis and database searching.
Parameter | Value |
---|---|
CAS RN | 697739-22-3 |
Molecular Formula | C12H17BClNO2 |
Molecular Weight | 253.53 g/mol |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C |
MDL Number | MFCD08063106 |
Storage Conditions | Inert atmosphere, 2-8°C |
Physical and Chemical Properties
Physical State and Stability
2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is typically obtained as a solid compound. Based on the recommended storage conditions, it should be kept under an inert atmosphere at 2-8°C . These storage requirements suggest that the compound may be sensitive to oxygen, moisture, or elevated temperatures, which is characteristic of many boronic ester derivatives. The need for inert atmosphere storage indicates potential reactivity with atmospheric components, particularly oxygen and water, which could lead to degradation of the boronic ester moiety.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
The compound also has numerous precautionary statements (P202, P261, P262, P264+P265, P273, P280, P281, P301+P310, P302+P352, P304+P317, P305+P354+P338, P308+P313, P309+P311, P333+P317, P337+P317, P342+P316, P370+P372+P380+P373, P402, P403+P233+P235+P410, P502) . These statements provide guidance on safe handling, storage, and emergency response procedures for this chemical.
Synthetic Approaches
Probable Reaction Conditions
Based on related synthetic procedures, the borylation reaction would likely involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate, along with a suitable ligand. The reaction would typically be conducted in the presence of a base like potassium acetate or potassium phosphate, in an anhydrous solvent such as dioxane or DMF. Reaction temperatures would typically range from 80-120°C, and the reaction might require an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst or reagents.
Chemical Reactivity
Reactivity Profile
The reactivity of 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is dominated by two key functional groups: the boronic ester moiety and the chlorine substituent. The boronic ester group makes this compound particularly valuable for cross-coupling reactions, especially Suzuki-Miyaura couplings, which are widely used in organic synthesis for carbon-carbon bond formation. The chlorine substituent at the 2-position provides an additional site for potential functionalization through nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
Key Reaction Types
Drawing from the reactivity patterns of similar compounds, 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is likely to participate in several important reaction types:
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Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides to form carbon-carbon bonds
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Oxidation of the boronic ester to the corresponding alcohol or other derivatives
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Nucleophilic aromatic substitution at the chlorine-bearing carbon
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Metallation of the methyl group under strong base conditions, enabling further functionalization
These reactions would typically employ transition metal catalysts, particularly palladium complexes, and could be conducted under various conditions depending on the specific transformation desired.
Applications in Chemical Research
Synthetic Building Block Applications
The unique structure of 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it a valuable intermediate in the synthesis of more complex molecules. The compound offers three distinct points for potential functionalization: the boronic ester group, the chlorine substituent, and the methyl group. This versatility enables the construction of elaborately substituted pyridine derivatives with applications in medicinal chemistry, materials science, and other fields. The presence of the boronic ester group particularly facilitates the formation of carbon-carbon bonds through cross-coupling reactions, which are essential transformations in modern organic synthesis.
Comparison with Related Compounds
Structural Analogues
2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine bears structural similarities to other borylated heterocycles found in the chemical literature. One such analog is 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 652148-92-0), which differs in the position of the boronic ester group (6-position instead of 4-position) and lacks the methyl substituent . Another related compound is 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (CAS: 1162261-98-4), which features a pyridazine core rather than a pyridine core.
Comparative Analysis
The table below provides a comparative analysis of 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with structurally related compounds:
Compound | Heterocyclic Core | Boronic Ester Position | Additional Substituents | CAS Number |
---|---|---|---|---|
2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pyridine | 4-position | Cl (2-position), Me (6-position) | 697739-22-3 |
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pyridine | 6-position | Cl (2-position) | 652148-92-0 |
3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | Pyridazine | 6-position | Cl (3-position) | 1162261-98-4 |
These structural differences can significantly influence the reactivity and applications of these compounds. For instance, the position of the boronic ester group affects the electronic properties of the heterocyclic ring, potentially impacting the reactivity in coupling reactions. Similarly, the presence or absence of additional substituents like the methyl group in 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can influence steric properties and reactivity patterns.
Research Methodologies
Analytical Techniques
Several analytical techniques are typically employed for the characterization and purity assessment of compounds like 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 11B NMR, would provide valuable information about the structural features of the compound. Mass spectrometry would confirm the molecular weight and assist in structural elucidation. Infrared spectroscopy could identify characteristic functional groups, while X-ray crystallography would provide definitive structural confirmation if suitable crystals could be obtained.
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